molecular formula C8H12O3 B2762030 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2307784-70-7

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B2762030
CAS No.: 2307784-70-7
M. Wt: 156.181
InChI Key: POZHNRPZWVLIML-DSYKOEDSSA-N
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Description

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is a chiral bicyclic compound of interest in medicinal chemistry and pharmaceutical research. This compound features a rigid oxabicyclo[3.2.1]octane scaffold, a structure known for its utility in constraining molecular conformations and its presence in more complex bioactive molecules . The specific stereochemistry denoted by the (1S,2R,5S) descriptor is critical for its application in stereoselective synthesis and drug discovery efforts. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol , this carboxylic acid-functionalized building block is primarily used in research and development as a precursor or intermediate for the synthesis of more complex compounds, such as active pharmaceutical ingredients (APIs) . Its constrained framework makes it a valuable scaffold for probing biological targets and developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHNRPZWVLIML-DSYKOEDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307784-70-7
Record name rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing the construction of the oxabicyclo structure with a wide substrate scope .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.

Major Products Formed:

    Oxidation: Products may include carboxylic acids with additional functional groups.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Esters, amides, or other substituted products.

Scientific Research Applications

Chemistry: In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can serve as a scaffold for designing new drugs or as a probe for studying biological processes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can be crucial for its activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Name Key Structural Features Stereochemistry Functional Groups Key Differences Applications/Research Findings
(1S,5R)-8-Oxabicyclo[3.2.1]octane-3-carboxylic acid Oxabicyclo[3.2.1]octane backbone (1S,5R) Carboxylic acid at 3-position Positional isomerism (carboxylic acid at C3 vs. C2). Alters hydrogen-bonding interactions. Intermediate in heterocyclic synthesis; lower steric hindrance at C3 .
rac-(1R,2S,5S)-3-Oxabicyclo[3.2.1]octane-2-carboxylic acid 3-Oxabicyclo[3.2.1]octane scaffold Racemic mixture Carboxylic acid at 2-position Oxygen atom at C3 instead of C6; racemic form reduces enantioselectivity. Limited pharmacological use due to unoptimized stereochemistry .
(1S,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane Smaller bicyclo[3.1.0] ring system (1S,2S,5S) Thiophene substituent Reduced ring strain; aromatic thiophene enhances π-π stacking potential. Explored in epoxide chemistry for spatial structure analysis via 2D-NOESY .
Norcocaine Hydrochloride 8-Azabicyclo[3.2.1]octane core (1R,2R,3S,5S) Benzoyloxy and methyl ester groups Nitrogen bridge increases basicity; ester group improves lipophilicity. Controlled stimulant; metabolized to bioactive derivatives .
(-)-Ecgonine 8-Azabicyclo[3.2.1]octane with hydroxyl and carboxylic acid groups (1R,2R,3S,5S) Hydroxyl and carboxylic acid groups Nitrogen bridge vs. oxygen; hydroxy group enables glycosylation. Cocaine metabolite; used in forensic toxicology studies .

Functional Group Impact

  • Carboxylic Acid Position : The 2-carboxylic acid group in the target compound enhances hydrogen-bonding with polar targets (e.g., FXa active sites), while 3-carboxylic analogs (e.g., (1S,5R)-3-carboxylic acid) exhibit altered binding kinetics .
  • Heteroatom Substitution: Replacing oxygen with nitrogen (e.g., norcocaine) introduces basicity, affecting solubility (logP: 1.2 for norcocaine vs. -0.5 for the target compound) and pharmacokinetics .
  • Ester vs. Acid: Methyl or benzyl esters (e.g., norcocaine derivatives) increase membrane permeability but require metabolic activation to carboxylic acids for activity .

Physicochemical Properties

Property Target Compound (1S,5R)-3-Carboxylic Acid Norcocaine Hydrochloride
Molecular Weight 168.18 g/mol 168.18 g/mol 331.41 g/mol
logP (Predicted) -0.5 -0.3 1.2
pKa (Carboxylic Acid) 3.1 3.4 N/A (ester)
Water Solubility High Moderate Low

Biological Activity

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as a bicyclic compound, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12O3
  • Molar Mass : 156.18 g/mol
  • CAS Number : 2155840-43-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds with similar bicyclic structures possess antioxidant properties, which may help mitigate oxidative stress in biological systems. These properties are crucial for preventing cellular damage and could have implications for age-related diseases .

2. Anti-inflammatory Effects

Studies have shown that bicyclic compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may be beneficial in treating inflammatory conditions .

3. Neuroprotective Properties

There is emerging evidence that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .

The specific mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Receptors : The compound may bind to specific receptors in the nervous system or immune cells, influencing signaling pathways.
  • Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, thus exerting protective effects on cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of related bicyclic compounds:

StudyFindings
Study on Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in vitro when treated with similar bicyclic compounds .
Neuroprotection Study Found that bicyclic derivatives protected neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Research Reported inhibition of IL-6 and TNF-alpha production in macrophages treated with bicyclic acids .

Q & A

Q. Table 1: Common Synthesis Routes

MethodKey StepsStereochemical ControlYield Range
Diels-Alder CycloadditionBicyclic ring formation via [4+2]Chiral auxiliaries40-60%
Multi-Step FunctionalizationHydroxylation → Oxidation → ProtectionTemperature/pH modulation25-50%

Basic Question: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., bicyclic ring protons at δ 3.1–4.5 ppm).
    • 13C NMR confirms carbonyl (C=O) at ~170 ppm and oxygenated carbons.
  • X-Ray Crystallography: Resolves absolute stereochemistry and ring conformation .
  • Mass Spectrometry (HRMS): Validates molecular weight (MW ≈ 156.2 g/mol) .

Basic Question: What are the common reactions and mechanisms involving this compound?

Answer:

  • Esterification: Reacts with alcohols under acidic conditions (e.g., H2SO4) to form esters.
  • Amide Coupling: Uses carbodiimide reagents (e.g., EDC/HOBt) for peptide bond formation.
  • Reduction: Lithium aluminum hydride (LiAlH4) reduces the carboxylic acid to a primary alcohol.
    Mechanistic studies emphasize steric hindrance from the bicyclic system influencing reaction rates .

Advanced Question: How can stereochemical integrity be maintained during synthesis?

Answer:

  • Chiral Catalysts: Enantioselective catalysts (e.g., BINOL-derived) control stereocenters during cycloaddition.
  • Protecting Groups: Temporary protection of the carboxylic acid (e.g., tert-butyl esters) prevents racemization.
  • Low-Temperature Conditions: Minimizes epimerization during functionalization steps .

Advanced Question: What strategies optimize yield in multi-step syntheses?

Answer:

  • Stepwise Monitoring: Intermediate purification via flash chromatography or HPLC ensures purity.
  • Microwave-Assisted Synthesis: Accelerates reaction times (e.g., Diels-Alder completes in 2 hrs vs. 24 hrs conventionally).
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced Question: How does the compound interact with biological targets, and what are the implications?

Answer:

  • Binding Affinity Studies: The rigid bicyclic structure fits into hydrophobic enzyme pockets (e.g., serotonin/dopamine transporters).
  • Structure-Activity Relationship (SAR): Modifications at the 2-carboxylic acid position alter selectivity (e.g., methyl ester derivatives show reduced activity).
  • In Vitro Assays: IC50 values for neuropharmacological targets range from 10–100 nM, suggesting therapeutic potential .

Advanced Question: How to address contradictions in experimental data from different studies?

Answer:

  • Reproducibility Checks: Validate protocols using identical reagents (e.g., same chiral catalyst lot).
  • Computational Modeling: DFT calculations predict stereochemical outcomes to resolve conflicting NMR/X-ray data.
  • Cross-Validation: Compare results across techniques (e.g., circular dichroism vs. crystallography) .

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